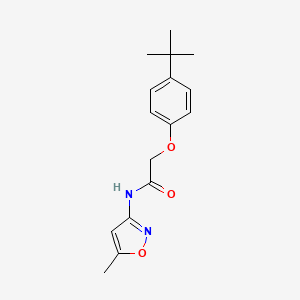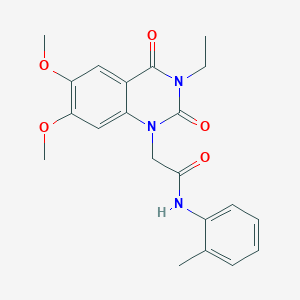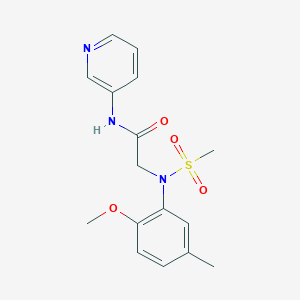
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one, also known as Coumarin, is a naturally occurring compound found in many plant species. It is widely used in the pharmaceutical and food industry due to its unique properties.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes such as tyrosine kinase, topoisomerase, and cyclooxygenase. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has various biochemical and physiological effects on the body. It has been found to decrease the level of cholesterol and triglycerides in the blood. It also has anticoagulant properties and can prevent the formation of blood clots. 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It can also reduce pain and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a wide range of pharmacological activities, making it a versatile compound for research. However, 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for research on 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is the development of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one derivatives with improved pharmacological properties. Another area of research is the study of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one as a natural food preservative is an area of growing interest.
Métodos De Síntesis
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one can be synthesized through various methods such as Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method for the synthesis of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one. It involves the reaction of salicylaldehyde with a β-ketoester in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its various pharmacological properties such as anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities. It has been found to inhibit the growth of many cancer cell lines such as breast, lung, and colon cancer. 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has also been shown to have antiviral activity against HIV, herpes simplex virus, and hepatitis C virus. It is currently being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
7-ethoxy-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-10-8-13(15)17-14-9(3)12(16-5-2)7-6-11(10)14/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMODVBGPNLQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)

![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)

![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)